molecular formula C15H17ClN6O2S2 B2915914 5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1171075-28-7

5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2915914
CAS RN: 1171075-28-7
M. Wt: 412.91
InChI Key: PKNFVOYYQWLTCR-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and rings. These include a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine ring, a thiophene ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it contributes to the stereochemistry of the molecule .

Scientific Research Applications

Antibacterial and Antitumor Agents

Synthesis and Antibacterial Evaluation : Research by Azab, Youssef, and El-Bordany (2013) explores the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use these compounds as antibacterial agents. This study highlights the versatility of sulfonamides in synthesizing compounds with potential for combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antitumor and Antibacterial Properties : Hafez, Alsalamah, and El-Gazzar (2017) synthesized thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, evaluating them as antitumor and antibacterial agents. This study provides insights into the structural requirements for the antimicrobial and anticancer activities of sulfonamide derivatives, demonstrating their potential in developing new therapeutic agents (H. Hafez, S. A. Alsalamah, & A.-R. B. A. El-Gazzar, 2017).

Anticancer and Radiosensitizing Evaluation

Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) focused on synthesizing novel sulfonamide derivatives to investigate their in vitro anticancer activity and potential as radiosensitizing agents. This research underscores the importance of sulfonamides in developing compounds that could enhance the efficacy of radiotherapy in cancer treatment (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & S. S. Zahran, 2015).

Antioxidant Activity

Aziz, Shehab, Al-karmalawy, El-Farargy, and Abdellattif (2021) designed and synthesized novel 1H-3-Indolyl derivatives containing various heterocycles paired with thiophene to explore their potential as antioxidants. Their findings could contribute to the development of new antioxidants with high efficiency, emphasizing the role of sulfonamide derivatives in mitigating oxidative stress (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, & M. Abdellattif, 2021).

Broad Pharmacological Applications

Ghomashi, Ghomashi, Aghaei, and Massah (2022) provide a comprehensive review on sulfonamide-based hybrid compounds, illustrating the broad spectrum of pharmacological activities associated with sulfonamide hybrids. This review underscores the significance of sulfonamide moieties in developing diverse pharmacological agents, including those with antibacterial, anti-cancer, and anti-neuropathic pain activities (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

5-chloro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O2S2/c16-12-3-4-13(25-12)26(23,24)20-5-8-22-15-11(9-19-22)14(17-10-18-15)21-6-1-2-7-21/h3-4,9-10,20H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNFVOYYQWLTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide

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